![molecular formula C21H17N B567248 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole CAS No. 1257220-47-5](/img/structure/B567248.png)
7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole
Descripción general
Descripción
7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole is an organic compound with the molecular formula C21H17N. It is a solid at room temperature and is known for its unique structural properties, which make it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole typically involves the reaction of 2-Bromo-9,9-dimethylfluorene with 2-Chloroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product . The crude product is often purified by column chromatography using silica gel as the carrier and a mixture of toluene and n-hexane as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole involves its interaction with specific molecular targets and pathways. The incorporation of its subunits can effectively reduce non-radiative recombination rates, thereby improving photoluminescence quantum yields . This makes it particularly useful in applications like OLEDs, where efficient light emission is crucial .
Comparación Con Compuestos Similares
Similar Compounds
- 11,12-Dihydroindolo[2,3-a]carbazole
- 5-phenyl-5,12-dihydroindolo[3,2-a]carbazole
- Indolo[3,2-b]carbazole, 5,11-dihydro-5,11-diphenyl-
- Indeno[1,2-b]carbazole, 5,11-dihydro-11,11-dimethyl-
- Indolo[3,2-b]carbazole
Uniqueness
What sets 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole apart from these similar compounds is its specific structural configuration, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials like OLEDs .
Propiedades
IUPAC Name |
7,7-dimethyl-5H-indeno[2,1-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVZDBIKIOWDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735373 | |
| Record name | 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257220-47-5 | |
| Record name | 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydro-7,7-dimethylindeno[2,1-b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Q1: How does the incorporation of 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole (DMID) subunits influence the photophysical properties and performance of violet OLED emitters?
A1: Integrating DMID subunits into larger molecules like 1,3-bis[10,10-dimethyl-10H-indeno[2,1-b]]indolo[3,2,1-jk]indolo[1',2',3':1,7]indolo[3,2-b]carbazole (m-FLDID) offers several benefits for violet OLED performance:
- Enhanced Quantum Yield: DMID subunits effectively reduce nonradiative recombination rates, leading to improved photoluminescence quantum yield, meaning more efficient conversion of electrical energy into light. []
- Pure Violet Emission: The meta-oriented bis-fusion of DMID subunits in m-FLDID influences the distribution of frontier orbitals and restricts the π-conjugation chain. This results in a desirable narrow-band, pure violet emission. []
- High Efficiency: m-FLDID-based OLED devices have demonstrated external quantum efficiencies (EQE) exceeding 5% – a significant achievement for pure violet emitters. []
Q2: Can this compound be utilized in white OLEDs (WOLEDs), and what advantages does it offer?
A2: Yes, derivatives of DMID, like TRZ-CF (which incorporates DMID as the donor moiety), can be effectively utilized in WOLEDs.
- Efficient Blue Emission and Charge Transport: TRZ-CF demonstrates efficient blue emission with a high EQEmax of 20.0% and possesses excellent charge transport abilities. These properties make it suitable as both a host material and an emitter in WOLEDs. []
- Reduced Efficiency Roll-Off: Utilizing TRZ-CF as a host in a hybrid single-emitting layer WOLED, alongside a yellow phosphor, resulted in minimal efficiency roll-off (less than 2% at 10,000 cd/m2). This improvement is attributed to reduced exciton quenching and triplet-triplet annihilation within the light-emitting layer, facilitated by the TADF effect and bipolar property of TRZ-CF. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
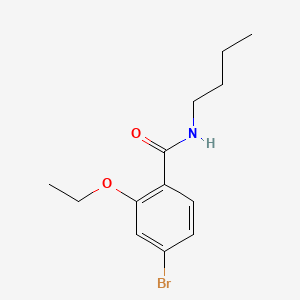
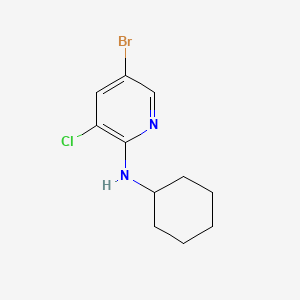
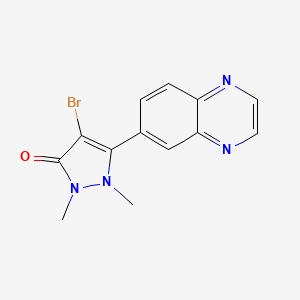



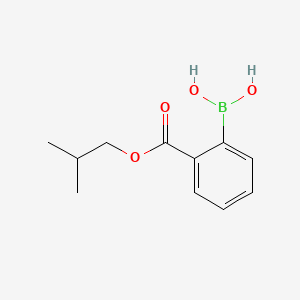
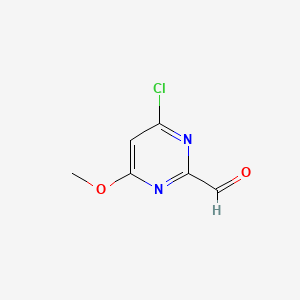

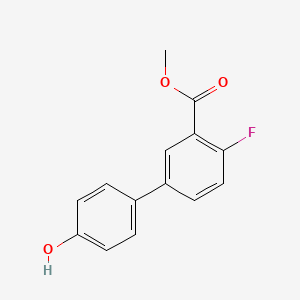
![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)
![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)
![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)

